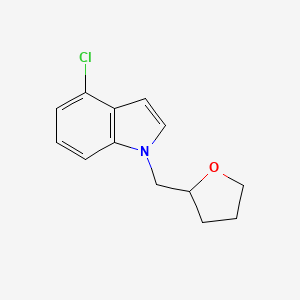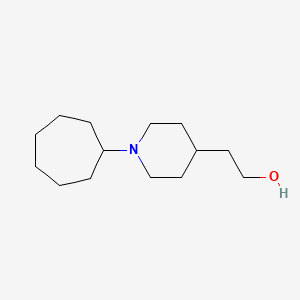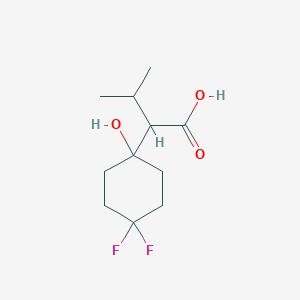
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
描述
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid is a synthetic compound that has garnered attention in pharmaceutical research. This compound is characterized by the presence of a difluorinated cyclohexyl ring with a hydroxyl group and a butanoic acid moiety. Its unique structure makes it a subject of interest for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid typically involves the introduction of a hydroxyl group to a difluorinated cyclohexane ring. One common method includes the following steps:
Fluorination: The cyclohexane ring is difluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: The difluorinated cyclohexane is then hydroxylated using an oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Butanoic Acid Addition: The hydroxylated difluorocyclohexane is reacted with a butanoic acid derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency .
化学反应分析
Types of Reactions
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 2-(4,4-Difluoro-1-oxocyclohexyl)-3-methylbutanoic acid.
Reduction: Formation of 2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanol.
Substitution: Formation of this compound derivatives with different substituents.
科学研究应用
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in inflammatory pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with target proteins, thereby influencing their function .
相似化合物的比较
Similar Compounds
2-(4,4-Difluoro-1-hydroxycyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
2-(4,4-Difluoro-1-hydroxycyclohexyl)acetic acid: Contains an acetic acid group instead of butanoic acid.
2-(4,4-Difluoro-1-hydroxycyclohexyl)benzoic acid: Features a benzoic acid group.
Uniqueness
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid is unique due to its specific combination of a difluorinated cyclohexyl ring with a hydroxyl group and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(4,4-difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O3/c1-7(2)8(9(14)15)10(16)3-5-11(12,13)6-4-10/h7-8,16H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTLJGGHTYNJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C1(CCC(CC1)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)
![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)
![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)
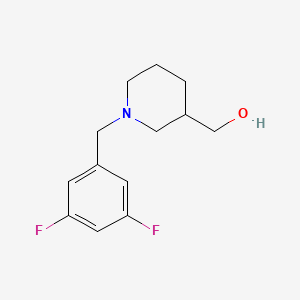
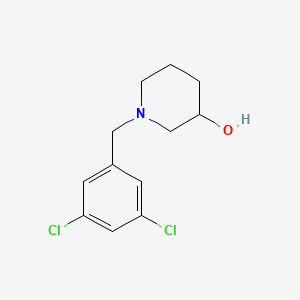
![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)
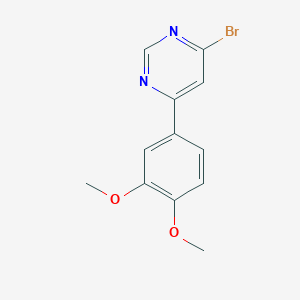
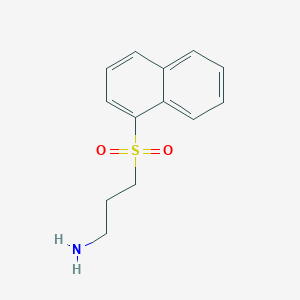
![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
amine](/img/structure/B1475561.png)
